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Compound of Interest

Compound Name: 5-Methoxy-2-nitrophenol

Cat. No.: B105146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Methoxy-2-
nitrophenol as a key chemical reagent in the synthesis of biologically active compounds,

particularly in the development of selective receptor antagonists. Detailed experimental

protocols, quantitative data, and pathway diagrams are presented to facilitate its application in

research and drug discovery.

Overview of 5-Methoxy-2-nitrophenol
5-Methoxy-2-nitrophenol is an aromatic organic compound that serves as a versatile building

block in organic synthesis. Its chemical structure, featuring a phenol, a methoxy group, and a

nitro group, allows for a variety of chemical transformations, making it a valuable starting

material for the synthesis of complex molecules.

Chemical Properties:
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Property Value

CAS Number 704-14-3

Molecular Formula C₇H₇NO₄

Molecular Weight 169.13 g/mol

Appearance Yellow crystals or powder

Melting Point 92-94 °C

Solubility Slightly soluble in chloroform and methanol

Applications in Drug Discovery
5-Methoxy-2-nitrophenol is a key precursor in the synthesis of antagonists for G-protein

coupled receptors (GPCRs), which are important targets in drug development. Specifically, it

has been utilized in the creation of antagonists for the C-C chemokine receptor type 1 (CCR1)

and the prostaglandin E2 receptor 1 (EP1).

Synthesis of Spirocyclic CCR1 Receptor Antagonists
5-Methoxy-2-nitrophenol is a crucial starting material for the synthesis of conformationally

constrained spirocycles that act as potent CCR1 antagonists.[1] These antagonists have

potential therapeutic applications in inflammatory and autoimmune diseases. The initial step in

this synthesis is the O-alkylation of 5-Methoxy-2-nitrophenol to introduce a linker for the

subsequent construction of the spirocyclic system.

CCR1 Signaling Pathway:

The C-C chemokine receptor type 1 (CCR1) is a G-protein coupled receptor that, upon binding

to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), activates intracellular signaling

cascades. This can occur through both G-protein dependent and independent pathways,

leading to cellular responses such as chemotaxis, proliferation, and inflammation.
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CCR1 Signaling Pathway Diagram

Synthesis of Phenylsulfonyl Aminophenoxybenzoate
EP1 Receptor Antagonists
5-Methoxy-2-nitrophenol is also a precursor for the synthesis of phenylsulfonyl

aminophenoxybenzoates, which are selective antagonists of the EP1 receptor. These

compounds have potential applications in the treatment of pain and inflammation. The

synthesis involves the reduction of the nitro group to an amine, followed by sulfonylation and

subsequent coupling reactions.

EP1 Receptor Signaling Pathway:

The Prostaglandin E2 receptor 1 (EP1) is a Gq-protein coupled receptor. Upon activation by its

ligand, prostaglandin E2 (PGE2), it initiates a signaling cascade involving phospholipase C

(PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This

results in an increase in intracellular calcium concentration and the activation of protein kinase

C (PKC), ultimately leading to various cellular responses.
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EP1 Receptor Signaling Pathway

Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving 5-
Methoxy-2-nitrophenol.

General Protocol for O-Alkylation of 5-Methoxy-2-
nitrophenol
This protocol describes a general procedure for the O-alkylation of 5-Methoxy-2-nitrophenol,
a common initial step in the synthesis of more complex molecules.

Reaction Scheme:
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General O-Alkylation Reaction

Materials:

5-Methoxy-2-nitrophenol

Alkylating agent (R-X, e.g., an alkyl halide or tosylate)

Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

Anhydrous solvent (e.g., DMF, Acetone, Acetonitrile)

Standard laboratory glassware

Magnetic stirrer and heating mantle

Rotary evaporator

Thin Layer Chromatography (TLC) apparatus

Silica gel for column chromatography
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Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-
Methoxy-2-nitrophenol (1.0 eq) and the anhydrous solvent.

Add the base (1.1 - 2.0 eq) to the solution and stir for 15-30 minutes at room temperature.

Add the alkylating agent (1.0 - 1.5 eq) dropwise to the reaction mixture.

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the

progress of the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature and quench with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain the desired O-

alkylated product.

Quantitative Data (Example):

The following table provides representative data for the O-alkylation of a related nitrophenol,

demonstrating typical yields.

Reactant
Alkylatin
g Agent

Base Solvent Temp (°C) Time (h) Yield (%)

2-Methoxy-

5-

nitrophenol

Benzyl

bromide
Cs₂CO₃ DMF RT 24 68

Note: This data is for a related isomer and serves as an illustrative example.[2] Yields for the O-

alkylation of 5-Methoxy-2-nitrophenol will vary depending on the specific alkylating agent and

reaction conditions.
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Workflow for the Synthesis of a Phenylsulfonyl
Aminophenoxybenzoate Intermediate
The following workflow outlines the key steps in the synthesis of an intermediate for an EP1

receptor antagonist, starting from 5-Methoxy-2-nitrophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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